(1S)-1-(2-Methylpropyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an amino alcohol reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Methanol or ethanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale Pictet-Spengler reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline compounds.
Scientific Research Applications
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A non-chiral analog with similar structural features.
1-Isobutyl-1,2,3,4-tetrahydroisoquinoline: The racemic mixture of the compound.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with a methyl group instead of an isobutyl group.
Uniqueness
(S)-1-Isobutyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This chiral specificity can lead to distinct pharmacological and biological properties compared to its non-chiral or racemic counterparts.
Properties
CAS No. |
84010-73-1 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S)-1-(2-methylpropyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19N/c1-10(2)9-13-12-6-4-3-5-11(12)7-8-14-13/h3-6,10,13-14H,7-9H2,1-2H3/t13-/m0/s1 |
InChI Key |
LCDYBYNFNGTEKK-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C2=CC=CC=C2CCN1 |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2CCN1 |
Origin of Product |
United States |
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